

Myraldyl Acetate (CAS 72403-67-9): A Physicochemical Technical Guide

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Compound of Interest

Compound Name: Myraldyl acetate

Cat. No.: B1169923

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Introduction

Myraldyl Acetate, registered under CAS number 72403-67-9, is a synthetic fragrance ingredient valued for its complex floral and fruity aroma.[1][2] Primarily utilized in the perfumery and consumer goods industries, it imparts a diffusive, long-lasting jasmine and muguet-style scent.[3][4] This document provides a comprehensive overview of the core physicochemical properties of **Myraldyl Acetate**, outlines standard experimental methodologies for their determination, and presents a logical workflow for the safety and physicochemical assessment of fragrance ingredients of this nature.

Chemical Identity and Structure

Myraldyl Acetate is a mixture of isomers, with the primary chemical name being 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate.[2][3]

- IUPAC Name: [(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate[5]
- Synonyms: Freesia acetate, Myraldyle Acetate, 3(or 4)-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methyl acetate[2][6]
- Molecular Formula: C₁₅H₂₄O₂[1][3]
- Molecular Weight: 236.35 g/mol [1][5]

Physicochemical Properties

The quantitative physicochemical data for **Myraldyl Acetate** are summarized in the tables below. These properties are critical for formulation, performance, and safety assessments.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Appearance	Colourless to pale yellow clear liquid	[3][4]
Boiling Point	297 °C to 304 °C (@ 760 mm Hg)	[1][4]
Vapour Pressure	0.0013 hPa (@ 20°C); 0.001 mmHg (@ 25°C) (est.)	[3][7][8]
Flash Point	> 100 °C (> 212 °F) (Closed Cup)	[1][4][8]

Table 2: Solubility and Partitioning Properties

Property	Value	Reference(s)
Water Solubility	Insoluble (0.3369 mg/L @ 25 °C est.)	[1][8]
Solubility in Organics	Soluble in ethanol and oils	[1][8]
Log P (o/w)	5.7; 3.70 (est.); 4.641 (est.)	[4][7][8]

Experimental Protocols

The determination of physicochemical and safety parameters for commercial chemicals like **Myraldyl Acetate** typically follows internationally recognized standard guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability. While compound-specific experimental reports are proprietary, the general methodologies are outlined below.

Vapour Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapour pressure of a substance, which is crucial for assessing its volatility.[\[5\]](#)[\[7\]](#)

- Principle: The saturation pressure exerted by a substance in a pure state above its solid or liquid phase is measured at various temperatures.[\[9\]](#)
- Methodology (Static Method Example):
 - A sample of the substance is introduced into a thermostatically controlled sample cell.[\[10\]](#)
 - The sample is thoroughly degassed to remove volatile impurities.[\[10\]](#)
 - The system is brought to thermal equilibrium at a specific temperature.[\[10\]](#)
 - The pressure exerted by the vapour in the headspace is measured using a suitable pressure transducer.
 - Measurements are repeated at a minimum of two to three different temperatures to establish the vapour pressure curve.[\[9\]](#)

Partition Coefficient (n-octanol/water) (OECD Guideline 107/117)

The n-octanol/water partition coefficient (P_{ow} or K_{ow}), often expressed as Log P, is a key parameter for predicting the environmental fate and bioaccumulation potential of a substance.

- Principle (Shake Flask Method - OECD 107): This method directly determines the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase after partitioning equilibrium has been reached.[\[11\]](#)[\[12\]](#)
- Methodology:
 - High-purity n-octanol and water are pre-saturated with each other.
 - The test substance is dissolved in one of the phases.

- The two phases are combined in a vessel at a constant temperature (e.g., 20-25°C) and shaken vigorously until equilibrium is achieved.[\[12\]](#)
- The phases are separated, typically by centrifugation.[\[12\]](#)
- The concentration of the substance in each phase is determined using a suitable analytical technique (e.g., GC, HPLC).[\[12\]](#)
- The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ready Biodegradability (OECD Guideline 301)

These tests screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous environment.[\[3\]](#)[\[8\]](#)

- Principle: The biodegradation of the test substance by a mixed population of microorganisms is assessed over a 28-day period by measuring parameters such as oxygen consumption or CO₂ production.[\[3\]](#)[\[8\]](#)[\[13\]](#)
- Methodology (Manometric Respirometry - 301F Example):
 - A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms (e.g., from activated sludge).[\[14\]](#)
 - The solution is incubated in a closed respirometer at a constant temperature in the dark.[\[14\]](#)
 - The oxygen consumed by the microbial population is measured over 28 days and compared to the theoretical oxygen demand (ThOD).[\[14\]](#)
 - A substance is considered "readily biodegradable" if it reaches a pass level of >60% degradation within a "10-day window" during the 28-day test.[\[3\]](#)[\[13\]](#)

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[\[6\]](#)

- Principle: The test detects mutations that revert or reverse mutations present in special amino-acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*, restoring their ability to synthesize the essential amino acid.[\[2\]](#)[\[4\]](#)
- Methodology (Plate Incorporation Method):
 - The test substance, at several different concentrations, is mixed with the bacterial tester strain and, in parallel experiments, a metabolic activation system (S9 mix).[\[2\]](#)[\[6\]](#)
 - This mixture is combined with a molten top agar and poured onto a minimal agar plate lacking the essential amino acid.[\[6\]](#)
 - The plates are incubated for 48-72 hours at 37°C.[\[4\]](#)
 - The number of revertant colonies (colonies that have mutated back to being able to grow) is counted and compared to a negative (solvent) control. A significant, dose-related increase in revertant colonies indicates mutagenic potential.[\[4\]](#)

Visualization of Assessment Workflow

As **Myraldyl Acetate** is a synthetic fragrance ingredient, it does not operate via a specific biological signaling pathway. Instead, its assessment follows a structured workflow to ensure safety and characterize its properties. The following diagram illustrates a generalized workflow for the physicochemical and toxicological evaluation of a fragrance ingredient.

Caption: Generalized workflow for fragrance ingredient safety assessment.

Conclusion

Myraldyl Acetate is a well-characterized synthetic aroma chemical with a defined set of physicochemical properties that make it suitable for a wide range of fragrance applications. Its safety profile is established through standardized testing protocols, such as those developed by the OECD and assessments by bodies like the Research Institute for Fragrance Materials (RIFM). The data and methodologies presented in this guide provide a technical foundation for researchers and formulators working with this ingredient.

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